1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione
Description
1,3,6,7-Tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione is a pyridopyrimidine derivative characterized by a fused bicyclic system with four methyl substituents at positions 1, 3, 6, and 5. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including kinase inhibition and cardiovascular effects.
Properties
Molecular Formula |
C11H14N3O2+ |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C11H14N3O2/c1-6-5-8-9(12-7(6)2)13(3)11(16)14(4)10(8)15/h5,8H,1-4H3/q+1 |
InChI Key |
ZROMGQVDQNTSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(=[N+](C(=O)N(C2=O)C)C)N=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, followed by cyclization to form the desired pyridopyrimidine structure . The reaction conditions often require elevated temperatures and the use of solvents such as p-xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur at the methyl groups or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The positively charged nitrogen atom in the pyridopyrimidine ring can form electrostatic interactions with negatively charged sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor function, leading to various biological effects. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
- 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione: This analog, studied by Heber et al. (1993), lacks the 6,7-dimethyl groups but includes amino and cyano substituents. It exhibits potent positive inotropic activity in cardiac tissues (guinea pig and human), attributed to its ability to modulate ion channels or adrenergic receptors . Key Difference: The absence of 6,7-methyl groups in Heber’s compound may reduce steric hindrance, enhancing interaction with cardiac targets compared to the tetramethyl derivative.
A-484954 (Compound 6) :
A pyrido[2,3-d]pyrimidine-2,4-dione derivative synthesized by Abbott Laboratories, featuring substitutions at R1, R2, and R3 positions. It inhibits eukaryotic elongation factor-2 kinase (eEF-2K) with an IC50 of 420 nM in MDA-MB-231 breast cancer cells. Methyl or alkyl groups at specific positions (e.g., R1) improve binding affinity to the kinase’s ATP pocket .- Comparison : The tetramethyl derivative’s substituents may occupy distinct regions of the kinase active site, but its exact inhibitory profile remains uncharacterized in the provided evidence.
Thieno[2,3-d]pyrimidin-2,4-dione Derivatives
- Antibacterial Thieno Analogs: Thienopyrimidines replace the pyridine ring with a thiophene moiety. Dewal et al. (2022) identified thieno[2,3-d]pyrimidin-2,4-dione derivatives (Figure 6 in ) with potent antibacterial activity, likely due to enhanced membrane permeability from the sulfur atom . Key Difference: The tetramethyl pyridopyrimidine lacks sulfur, which may limit its antibacterial efficacy but improve stability in oxidative environments.
- Spasmolytic Thieno Derivatives: Thieno[2,3-d]pyrimidin-4-one derivatives exhibit spasmolytic activity in vitro and in vivo, attributed to calcium channel modulation. Methylation at specific positions (e.g., 2-alkylthio groups) enhances potency .
Pharmacological and Physicochemical Properties
*Predicted values based on substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
